molecular formula C13H10O4 B14496711 3-Hydroxy-5-phenoxybenzoic acid CAS No. 63987-26-8

3-Hydroxy-5-phenoxybenzoic acid

Katalognummer: B14496711
CAS-Nummer: 63987-26-8
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: GKQLQDUERYLMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5-phenoxybenzoic acid is a phenolic acid derivative known for its unique chemical structure and properties It belongs to the class of hydroxybenzoic acids, which are aromatic carboxylic acids containing a hydroxyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-phenoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-phenoxybenzoic acid. This reaction typically requires the use of hydroxylating agents such as hydrogen peroxide or hydroxyl radicals under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-5-phenoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-phenoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-5-phenoxybenzoic acid is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an antioxidant and its ability to interact with various biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

63987-26-8

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

3-hydroxy-5-phenoxybenzoic acid

InChI

InChI=1S/C13H10O4/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,14H,(H,15,16)

InChI-Schlüssel

GKQLQDUERYLMCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.